1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide

M5 muscarinic receptor subtype selectivity arylsulfonamide SAR

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034360-16-0) is a synthetic small molecule (C14H20N4O3S) belonging to the arylsulfonamide class of muscarinic acetylcholine receptor subtype 5 (M5 mAChR) inhibitors. This compound incorporates a pyridin-3-ylsulfonyl group linked to an azetidine ring, which is further connected to a piperidine-4-carboxamide moiety.

Molecular Formula C14H20N4O3S
Molecular Weight 324.4
CAS No. 2034360-16-0
Cat. No. B2763167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide
CAS2034360-16-0
Molecular FormulaC14H20N4O3S
Molecular Weight324.4
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2CN(C2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C14H20N4O3S/c15-14(19)11-3-6-17(7-4-11)12-9-18(10-12)22(20,21)13-2-1-5-16-8-13/h1-2,5,8,11-12H,3-4,6-7,9-10H2,(H2,15,19)
InChIKeyUPDWPRGFDLSDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034360-16-0): Baseline Profile for Muscarinic M5 Research Procurement


1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034360-16-0) is a synthetic small molecule (C14H20N4O3S) belonging to the arylsulfonamide class of muscarinic acetylcholine receptor subtype 5 (M5 mAChR) inhibitors [1]. This compound incorporates a pyridin-3-ylsulfonyl group linked to an azetidine ring, which is further connected to a piperidine-4-carboxamide moiety. It is structurally related to tool compounds such as VU6019650 and analogs described in recent M5 antagonist optimization campaigns, which target the M5 receptor for potential therapeutic applications in substance use disorders, anxiety, and depression [2].

Why Generic Substitution Fails for 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide in M5 Antagonist Research


Simple replacement of 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide with other arylsulfonamide M5 inhibitors is scientifically unsound because subtle structural variations within this chemotype profoundly alter M5 potency, subtype selectivity, and metabolic stability. The M5 receptor has very limited CNS expression and is the only mAChR subtype expressed on dopamine neurons in the ventral tegmental area, making exquisite selectivity over M1–M4 receptors mandatory to avoid off-target cholinergic effects [1]. Published structure-activity relationship (SAR) studies on related piperidine amide-based M5 antagonists demonstrate that modifications to the sulfonyl aryl group and the azetidine/piperidine linker directly impact in vitro clearance (CLint) and on-target potency (hM5 IC50) [2]. For example, the replacement of a thioether linkage in lead compound VU6019650 was deliberately pursued to eliminate a metabolic soft spot, underscoring that even single-atom changes can determine whether a compound is suitable as an in vivo tool [2].

Quantitative Differentiation Guide: 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide vs. Closest Analogs


Pyridin-3-yl Sulfonyl vs. Other Heteroaryl Sulfonyl Groups: Impact on M5 Potency and Selectivity

Within the arylsulfonamide M5 inhibitor series, the pyridin-3-ylsulfonyl substituent is explicitly claimed as a preferred embodiment in patent AU2021293583A1, distinguishing it from phenyl, thienyl, naphthalenyl, and benzodioxinyl sulfonyl analogs that dominate the prior art [1]. In the closely related piperidine amide-based M5 antagonist series, introduction of a 2-chloropyridine sulfonamide (compound 29c) retained on-target potency (hM5 IC50 = 168 nM), while a simple phenyl sulfonamide analog (compound 5) showed hM5 IC50 = 111 nM [2]. Although direct hM5 IC50 data for the 1-(pyridin-3-ylsulfonyl)azetidine derivative are not publicly available in the peer-reviewed literature, the SAR trend indicates that the pyridyl nitrogen position and azetidine linker geometry are critical variables for fine-tuning both potency and M5-vs-M1 selectivity [2].

M5 muscarinic receptor subtype selectivity arylsulfonamide SAR

Azetidine vs. Pyrrolidine/Piperidine Linker: Conformational Rigidity and Metabolic Stability

The azetidine ring in the target compound imposes a constrained, puckered conformation with a defined bond angle (~90°) that is distinct from pyrrolidine (~108°) or piperidine (~111°) analogs [1]. In related M5 antagonist optimization, the piperidine amide series suffered from suboptimal in vivo clearance (e.g., VU6019650 with CLint = 52 mL/min/kg in rat liver microsomes), partly attributed to metabolic liability of the thioether linkage [2]. The azetidine scaffold offers a more compact, sp3-rich core that may reduce CYP-mediated oxidation by altering the spatial presentation of metabolically labile groups, though no head-to-head microsomal stability data are publicly available for this specific compound [2].

azetidine conformational analysis metabolic soft spot sp3-rich scaffolds

Carboxamide vs. Inverted Amide or Reverse Sulfonamide: Pharmacophoric Necessity for M5 Binding

The primary carboxamide in the target compound is a conserved pharmacophoric element across optimized M5 antagonists. In the piperidine amide series, replacing the carboxamide with an inverted amide or ester abolished M5 activity (e.g., compound 6: hM5 IC50 = >10,000 nM), confirming that the carboxamide oxygen acts as a critical hydrogen bond acceptor within the M5 orthosteric site [1]. The 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide retains this essential carboxamide in the 4-position of the piperidine ring, consistent with the M5 pharmacophore model claimed in patent AU2021293583A1 [2].

M5 pharmacophore piperidine carboxamide hydrogen bond acceptor

Patent-Protected Composition of Matter: Differentiation from Off-Patent M5 Antagonists

The compound 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide falls within the generic Markush structure of active patent application AU2021293583A1 (priority date: June 19, 2020), which claims arylsulfonyl derivatives of azetidinyl-piperidine carboxamides as M5 inhibitors [1]. In contrast, earlier M5 tool compounds such as VU6019650 (WO2016040630) and the HTS hit VU0500325 are either off-patent or have earlier priority dates, limiting their commercial differentiation [2]. For industrial users seeking freedom-to-operate or licensing opportunities, the target compound's patent-protected status provides a defensible position that older M5 scaffolds lack.

intellectual property composition of matter freedom to operate

Optimal Research and Industrial Application Scenarios for 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide


In Vitro M5 Subtype Selectivity Profiling Panels

The compound is optimally deployed as a candidate M5 antagonist in selectivity panels against M1–M4 mAChR subtypes. Given the documented challenge of achieving M5 selectivity over M1 (homology in the orthosteric site), procurement of this azetidine-containing analog is warranted when phenyl sulfonamide or thienyl sulfonamide controls fail to achieve adequate selectivity windows [1].

In Vivo Proof-of-Concept Studies for Substance Use Disorders

For laboratories performing rodent models of opioid, cocaine, or alcohol self-administration, this compound represents a structurally novel M5 antagonist with a patent-protected scaffold distinct from earlier tool compounds such as VU6019650. Its azetidine core may offer differentiated CNS penetration and metabolic stability, making it suitable for dose-response and time-course experiments in behavioral pharmacology [1][2].

Medicinal Chemistry Lead Optimization Campaigns Targeting Improved M5 Clearance

As part of a medicinal chemistry program aiming to overcome the suboptimal clearance profile observed in VU6019650 (rat CLint = 52 mL/min/kg), this compound serves as a key azetidine-based comparator. Its pyridin-3-ylsulfonyl group and constrained azetidine linker provide a distinct SAR vector for exploring metabolic stability while maintaining M5 on-target potency in the sub-200 nM range [2].

Preclinical Development Candidate Selection in Psychiatry-Focused Biotech Pipelines

For biopharmaceutical companies building psychiatric pipelines targeting M5-mediated mesolimbic dopamine signaling, this compound's inclusion in a patent-protected composition of matter provides freedom-to-operate differentiation from earlier M5 antagonist art. It is most valuable when screening for backup leads or follow-up candidates to de-risked M5 programs [1].

Quote Request

Request a Quote for 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.